1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

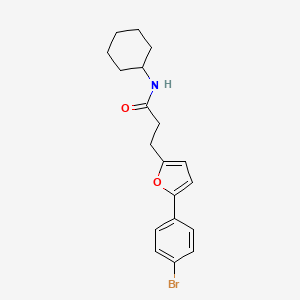

1-Brom-3-(2-Bromethyl)-4,4-dimethylpentan ist eine organische Verbindung, die zur Klasse der Alkylhalogenide gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Bromatomen aus, die an ein Pentan-Rückgrat gebunden sind, das auch zwei Methylgruppen an der vierten Kohlenstoffposition aufweist. Die Summenformel für diese Verbindung lautet C9H18Br2, und sie wird häufig in der organischen Synthese und verschiedenen chemischen Reaktionen verwendet.

Vorbereitungsmethoden

Die Synthese von 1-Brom-3-(2-Bromethyl)-4,4-dimethylpentan kann auf verschiedenen Wegen erfolgen. Ein häufiges Verfahren beinhaltet die Bromierung von 4,4-Dimethylpentan unter Verwendung von Brom in Gegenwart eines Radikalinitiators wie Azobisisobutyronitril (AIBN). Die Reaktion verläuft typischerweise über einen freien Radikalmechanismus, der zur Bildung des gewünschten Produkts führt. Industrielle Produktionsverfahren können die Verwendung von Durchflussreaktoren umfassen, um eine effiziente und skalierbare Synthese zu gewährleisten.

Analyse Chemischer Reaktionen

1-Brom-3-(2-Bromethyl)-4,4-dimethylpentan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Diese Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Bromatome durch andere Nukleophile wie Hydroxidionen, Alkoxidionen oder Amine ersetzt werden. Übliche Reagenzien für diese Reaktionen sind Natriumhydroxid, Kalium-tert-Butoxid und Ammoniak.

Eliminierungsreaktionen: Unter basischen Bedingungen kann 1-Brom-3-(2-Bromethyl)-4,4-dimethylpentan Eliminierungsreaktionen eingehen, um Alkene zu bilden. Beispielsweise kann die Behandlung mit einer starken Base wie Kalium-tert-Butoxid zur Bildung von 4,4-Dimethyl-1-penten führen.

Oxidations- und Reduktionsreaktionen: Weniger häufig kann diese Verbindung unter bestimmten Bedingungen auch Oxidations- und Reduktionsreaktionen eingehen. Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um die Verbindung zu oxidieren, während Reduktionsmittel wie Lithiumaluminiumhydrid sie reduzieren können.

Wissenschaftliche Forschungsanwendungen

1-Brom-3-(2-Bromethyl)-4,4-dimethylpentan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Es dient als wertvolles Zwischenprodukt bei der Synthese komplexerer organischer Moleküle. Seine Reaktivität macht es nützlich für die Konstruktion von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen.

Medizinische Chemie:

Materialwissenschaft: Es wird bei der Herstellung von fortschrittlichen Materialien verwendet, darunter Polymere und Harze, wobei seine Bromatome spezifische Eigenschaften wie Flammschutzmittel verleihen können.

Chemische Biologie: Forscher verwenden diese Verbindung, um die Auswirkungen bromierter organischer Moleküle auf biologische Systeme zu untersuchen, einschließlich ihrer Wechselwirkungen mit Proteinen und Nukleinsäuren.

Wirkmechanismus

Der Wirkmechanismus von 1-Brom-3-(2-Bromethyl)-4,4-dimethylpentan hängt von der spezifischen Reaktion ab, die er eingeht. Bei nukleophilen Substitutionsreaktionen wirken die Bromatome als Abgangsgruppen, wodurch Nukleophile die Kohlenstoffatome angreifen können, an die die Bromine gebunden sind. Bei Eliminierungsreaktionen unterliegt die Verbindung einer Dehydrohalogenierung, bei der eine Base ein Proton abstrahiert, was zur Bildung einer Doppelbindung und zur Eliminierung eines Bromidions führt. Die beteiligten molekularen Ziele und Pfade variieren je nach spezifischer Anwendung und Reaktionsbedingungen.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromines are attached. In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a bromide ion. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

1-Brom-3-(2-Bromethyl)-4,4-dimethylpentan kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-Brom-3-(2-Bromethyl)hexan: Diese Verbindung hat eine ähnliche Struktur, aber mit einem Hexan-Rückgrat anstelle eines Pentan-Rückgrats. Sie zeigt ähnliche Reaktivität, kann aber aufgrund der längeren Kohlenstoffkette unterschiedliche physikalische Eigenschaften aufweisen.

1-Brom-3-(2-Bromethyl)butan: Diese Verbindung hat ein Butan-Rückgrat und ist kürzer als 1-Brom-3-(2-Bromethyl)-4,4-dimethylpentan. Sie kann ähnliche Reaktionen eingehen, aber mit unterschiedlichen Reaktionsgeschwindigkeiten und -bedingungen.

1-Brom-3-(2-Bromethyl)cyclohexan: Diese Verbindung weist einen Cyclohexanring auf, der sterische Effekte einführen und die Reaktivität und Selektivität chemischer Reaktionen beeinflussen kann.

Eigenschaften

CAS-Nummer |

758-75-8 |

|---|---|

Molekularformel |

C9H18Br2 |

Molekulargewicht |

286.05 g/mol |

IUPAC-Name |

1-bromo-3-(2-bromoethyl)-4,4-dimethylpentane |

InChI |

InChI=1S/C9H18Br2/c1-9(2,3)8(4-6-10)5-7-11/h8H,4-7H2,1-3H3 |

InChI-Schlüssel |

PVAPSWVCWOOMNG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(CCBr)CCBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)

![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)

![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)

![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)